molecular formula C9H6N2 B1439971 3-Ethynylimidazo[1,2-a]pyridine CAS No. 943320-53-4

3-Ethynylimidazo[1,2-a]pyridine

Cat. No.: B1439971
CAS No.: 943320-53-4
M. Wt: 142.16 g/mol
InChI Key: FBTDPECEFKOJQL-UHFFFAOYSA-N
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Description

3-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with an ethynyl group at the 3-position. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural and electronic properties .

Biochemical Analysis

Biochemical Properties

3-Ethynylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with hydrazine to form a fluorescent hydrazone derivative . This interaction highlights its potential use in biochemical assays and diagnostic applications. Additionally, this compound’s ability to form stable complexes with certain biomolecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific signaling molecules can lead to alterations in downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound’s impact on gene expression can result in changes in the expression levels of key regulatory genes, thereby influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to certain enzymes can result in the inhibition of their catalytic activity, thereby modulating metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with enzymes involved in the synthesis and degradation of nucleotides can impact nucleotide metabolism, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, certain transporters can facilitate its uptake into cells, while binding proteins can sequester it in specific organelles, thereby modulating its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can allow it to modulate cytoplasmic signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the metal-free direct synthesis, which emphasizes eco-friendly protocols . For instance, the condensation of 2-aminopyridine with aldehydes under mild conditions can yield imidazopyridines .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethynylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3-Ethynylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Ethynylimidazo[1,2-a]pyridine can be compared with other imidazopyridine derivatives, such as:

The presence of the ethynyl group in this compound imparts unique electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-ethynylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDPECEFKOJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676598
Record name 3-Ethynylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943320-53-4
Record name 3-Ethynylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-bromoimidazo[1,2-a]pyridine (5 g, 0.0254 mol) in acetonitrile (50 mL) in a sealed tube was added bis(triphenylphosphine) palladium(II) dichloride (0.445 g, 0.634 mmol), CuI (0.17 g, 0.89 mmol), dicyclohexylamine (5.6 mL, 0.028 mol) and ethynyltrimethylsilane (7.2 mL, 0.051 mol). The solution was purged with argon for 15 minutes, sealed and heated at 80° C. for 3 h. At this point the HPLC did not show any starting bromide. The solvents were concentrated and to the residue was added water and dichloromethane (25 mL each). The organic layer was separated and the aqueous layer was repeatedly extracted with dichloromethane (3×20 mL). The combined extracts were dried (Na2SO4), and concentrated (Rf, 0.47 in 1/1 hexanes/ethyl acetate). The resulting residue was dissolved in THF (100 mL) and treated with tetrabutyl ammonium fluoride monohydrate (8.3 g, 0.032 mol) in water (5 mL) and the mixture was stirred at rt for 2 h. The solvents were concentrated and the resuting residue was partitioned between water (25 mL) and dichloromethane (150 mL). The aquesous layer was extracted with dichloromethane (2×30 mL). The combined extracts were dried (Na2SO4), and concentrated. The resulting residue was purified by combiflash on silica gel using hexanes/ethyl acetate. The desired product was eluted with 50/50 hexane/ethyl acetate and isolted as an off-white solid: MS (M+H)+200.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) dichloride
Quantity
0.445 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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